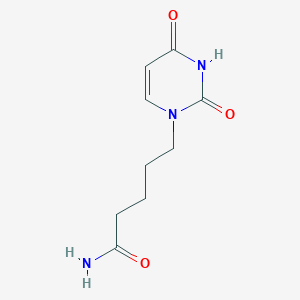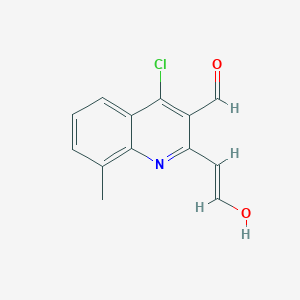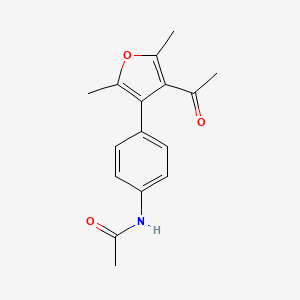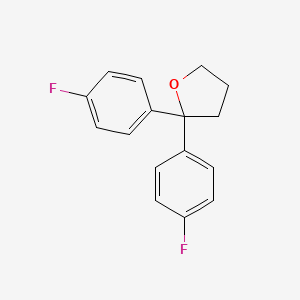
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide is a compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide can be achieved through various methods. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by Lewis acids, Brønsted acids, or under solvent-free conditions. For instance, the use of hafnium triflate (Hf(OTf)4) as a catalyst under solvent-free conditions has been reported to yield high purity and good yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of environmentally benign catalysts, such as oxalic acid, has also been explored to make the process more sustainable .
化学反応の分析
Types of Reactions
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound exhibits antiviral, antibacterial, and antitumor activities, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: This compound shares a similar pyrimidine core and exhibits similar biological activities.
5-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives: These compounds also contain the pyrimidine ring and have been studied for their pharmacological properties.
Uniqueness
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
4113-86-4 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
5-(2,4-dioxopyrimidin-1-yl)pentanamide |
InChI |
InChI=1S/C9H13N3O3/c10-7(13)3-1-2-5-12-6-4-8(14)11-9(12)15/h4,6H,1-3,5H2,(H2,10,13)(H,11,14,15) |
InChIキー |
CMJRKMHHAVVFFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)CCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)


![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)


![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)


